

# A Technical Guide to the Physical Characteristics of 1-Acetylundolin-3-one Solid

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## Compound of Interest

Compound Name: 1-Acetylundolin-3-one

Cat. No.: B091299

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## Introduction

**1-Acetylundolin-3-one** is a heterocyclic organic compound that serves as a valuable intermediate in medicinal chemistry and organic synthesis. Its indolinone core is a privileged scaffold found in numerous biologically active compounds, making it a key building block for the development of novel therapeutics, particularly in the area of oncology.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the known physical characteristics of **1-Acetylundolin-3-one** in its solid state, details relevant experimental protocols for its synthesis and characterization, and presents visual workflows to aid in its laboratory application.

## Chemical Identity

Identifier	Value
IUPAC Name	1-acetyl-2,3-dihydro-1H-indol-3-one[3]
Synonyms	1-Acetyl-3-indolinone, N-Acetylindoxyl
CAS Number	16800-68-3[2]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>2</sub> [2]
Molecular Weight	175.19 g/mol [2]
Canonical SMILES	CC(=O)N1CC(=O)C2=CC=CC=C12
InChI Key	AUMJJQZNOVOCGY-UHFFFAOYSA-N[3]

## Physical Properties

**1-Acetylindolin-3-one** is typically encountered as a brown to yellow solid.[2] While it is noted to have moderate solubility and stability under various conditions, specific quantitative data for some of its physical properties are not consistently reported in the literature, which is common for synthetic intermediates.[2]

Property	Value	Source
Appearance	Brown to yellow solid	[2]
Melting Point	Data not consistently available	N/A
Boiling Point	Data not consistently available	N/A
Density	Data not consistently available	N/A
Solubility	Moderate solubility	[2]

## Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **1-Acetylindolin-3-one**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **1-Acetylmindolin-3-one**.

<sup>1</sup>H NMR: The proton NMR spectrum would be expected to show signals corresponding to the acetyl protons, the methylene protons of the indolinone ring, and the aromatic protons of the benzene ring.

<sup>13</sup>C NMR: The carbon NMR spectrum will exhibit resonances for the carbonyl carbons (ketone and amide), the carbons of the aromatic ring, the methylene carbon, and the acetyl methyl carbon.

Data Type	Description
<sup>1</sup> H NMR	Spectral data is available in databases such as SpectraBase.[3]
<sup>13</sup> C NMR	Expected to show distinct signals for the 10 carbon atoms.

## Infrared (IR) Spectroscopy

The IR spectrum of **1-Acetylmindolin-3-one** is characterized by the absorption bands of its key functional groups.

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )
Amide C=O Stretch	1680 - 1630
Ketone C=O Stretch	1725 - 1705
C-N Stretch	1400 - 1000
Aromatic C=C Stretch	1600 - 1450
Aromatic C-H Bending	900 - 690

A vapor phase IR spectrum is available for viewing in the SpectraBase database.[3]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and offering insights into its structure.

Ion	m/z	Description
[M] <sup>+</sup>	175	Molecular Ion
[M-CH <sub>2</sub> CO] <sup>+</sup>	133	Loss of ketene from the acetyl group
[M-COCH <sub>3</sub> ] <sup>+</sup>	132	Loss of the acetyl radical
[C <sub>7</sub> H <sub>5</sub> O] <sup>+</sup>	105	Fragment of the indolinone ring
[C <sub>7</sub> H <sub>6</sub> N] <sup>+</sup>	104	Fragment of the indolinone ring

The fragmentation pattern often involves the loss of the acetyl group and subsequent cleavages of the indolinone ring structure.[\[3\]](#)[\[4\]](#)

## Experimental Protocols

### Synthesis of 1-Acetylintolin-3-one

While a specific, detailed protocol for the direct synthesis of **1-Acetylintolin-3-one** is not readily available in all literature, a common synthetic route involves the acetylation of indolin-3-one. A general procedure is outlined below. This synthesis should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

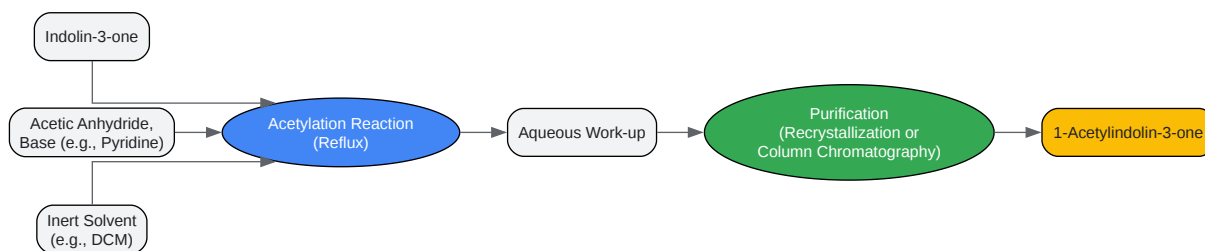
Materials:

- Indolin-3-one
- Acetic anhydride
- A suitable base (e.g., pyridine or triethylamine)
- An inert solvent (e.g., dichloromethane or chloroform)

- Apparatus for reflux and work-up (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

- Dissolve indolin-3-one in the inert solvent in a round-bottom flask.
- Add the base to the solution.
- Slowly add acetic anhydride to the reaction mixture at room temperature or while cooling in an ice bath.
- After the addition is complete, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Perform an aqueous work-up to remove the excess reagents and by-products. This typically involves washing with a dilute acid, a dilute base (like sodium bicarbonate solution), and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
- Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude **1-Acetylintolin-3-one** by a suitable method, such as recrystallization or column chromatography on silica gel.



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*General synthetic workflow for **1-Acetylintolin-3-one**.*

## Determination of Physical Properties

Standard laboratory procedures can be employed to determine the physical properties of solid **1-Acetylintolin-3-one**.

Melting Point Determination:

- A small, dry sample of the purified solid is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated slowly, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

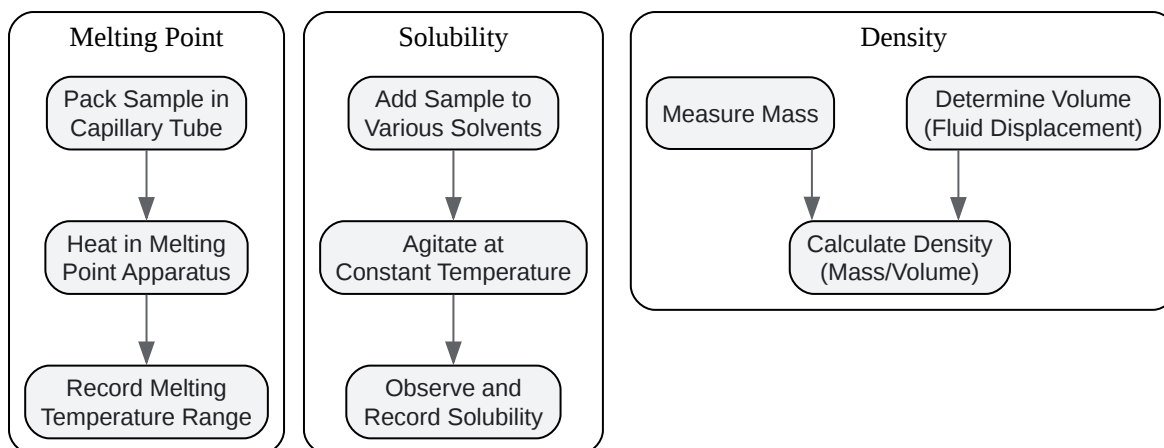
Solubility Determination:

- Place a small, measured amount of the solid into a series of test tubes.
- Add a measured volume of a specific solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) to each test tube.
- Agitate the mixtures at a constant temperature.

- Visually observe and record whether the solid dissolves completely, partially, or not at all.

Density Determination (for a solid):

- Measure the mass of a sample of the solid using an analytical balance.
- Determine the volume of the solid. For an irregularly shaped solid, this can be done by fluid displacement using a liquid in which the solid is insoluble.
- Calculate the density by dividing the mass by the volume.



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*Experimental workflows for determining physical properties.*

## Conclusion

**1-Acetyldoln-3-one** is a key synthetic intermediate with physical and spectral properties that are well-defined by its chemical structure. While some specific physical constants like melting and boiling points are not consistently reported, its identity can be unambiguously confirmed through a combination of NMR, IR, and mass spectrometry. The experimental protocols outlined in this guide provide a framework for its synthesis and characterization in a laboratory

setting. This information is intended to support researchers and drug development professionals in the effective utilization of this versatile chemical building block.

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